molecular formula C22H23N3O4 B11081276 8,9-diethoxy-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

8,9-diethoxy-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11081276
M. Wt: 393.4 g/mol
InChI Key: ZIOXKFPYSIVBGL-UHFFFAOYSA-N
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Description

8,9-diethoxy-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolo[1,2-a][1,4]benzodiazepine core, which is substituted with diethoxy and nitrophenyl groups.

Preparation Methods

The synthesis of 8,9-diethoxy-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrrolo[1,2-a][1,4]benzodiazepine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of Diethoxy Groups: The diethoxy groups are introduced through an alkylation reaction using ethyl iodide or a similar reagent.

    Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

8,9-diethoxy-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles such as amines or thiols.

Scientific Research Applications

8,9-diethoxy-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8,9-diethoxy-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

8,9-diethoxy-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be compared with other similar compounds, such as:

    4-(2,5-Diethoxy-4-nitrophenyl)morpholine: This compound shares the diethoxy and nitrophenyl groups but has a different core structure.

    2,5-Diethoxy-4-morpholin-4-yl-1-nitrobenzene: Similar in terms of functional groups but differs in the overall molecular framework.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

8,9-diethoxy-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C22H23N3O4/c1-3-28-20-12-16-14-23-22(15-7-9-17(10-8-15)25(26)27)18-6-5-11-24(18)19(16)13-21(20)29-4-2/h5-13,22-23H,3-4,14H2,1-2H3

InChI Key

ZIOXKFPYSIVBGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=C(C=C4)[N+](=O)[O-])OCC

Origin of Product

United States

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